N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group, a tert-butyl group, and a pyrrolidine ring
Mechanism of Action
Target of Action
Similar compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been found to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
This could potentially alter cellular processes and responses .
Biochemical Pathways
Based on the potential target, it could be involved in the leukotriene biosynthesis pathway . Changes in this pathway could have downstream effects on inflammatory and allergic responses.
Pharmacokinetics
Similar compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been found to have unknown absorption, distribution, metabolism, and excretion properties . These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target.
Result of Action
Based on its potential target, it could potentially modulate inflammatory and allergic responses by altering leukotriene production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl bromide and a strong base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve high yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the tert-butyl group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride and a base for nucleophilic substitution at the benzyloxy group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzyloxy)benzylimidazoles: These compounds share the benzyloxy group and have been studied for their antihypertensive properties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings have been explored for various biological activities.
Uniqueness
N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-phenylmethoxypyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)12-9-17-14(19)13(12)15(20)18-21-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBCYKZXTMWPOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NOCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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